molecular formula C22H18Se B12532713 Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis- CAS No. 689261-81-2

Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-

Cat. No.: B12532713
CAS No.: 689261-81-2
M. Wt: 361.3 g/mol
InChI Key: CKPFCMCZSKEYEG-UHFFFAOYSA-N
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Description

This compound features a strained cyclobutene ring substituted with a phenylseleno group (-SePh) and two benzene rings. The cyclobutene core introduces angular strain, while the selenium atom provides unique electronic and steric properties. Its molecular formula is C₁₈H₁₄Se₂, with a molecular weight of 350.21 g/mol (estimated). The phenylseleno group enhances polarizability and redox activity compared to lighter chalcogen analogs (e.g., sulfur or oxygen) .

Properties

CAS No.

689261-81-2

Molecular Formula

C22H18Se

Molecular Weight

361.3 g/mol

IUPAC Name

(4,4-diphenylcyclobuten-1-yl)selanylbenzene

InChI

InChI=1S/C22H18Se/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)17-16-21(22)23-20-14-8-3-9-15-20/h1-16H,17H2

InChI Key

CKPFCMCZSKEYEG-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C1(C2=CC=CC=C2)C3=CC=CC=C3)[Se]C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis- typically involves the reaction of cyclobutene derivatives with phenylseleno reagents under controlled conditions. One common method includes the use of phenylseleno chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted benzene derivatives. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Benzene, 1,1’-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis- involves its interaction with molecular targets through its phenylseleno group. This group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activities .

Comparison with Similar Compounds

Structural Analogues with Cyclic Cores

1,2-Diphenylcyclobutane (CAS 20071-09-4)
  • Structure : Cyclobutane ring with two benzene substituents.
  • Key Differences: Ring Saturation: Cyclobutane (saturated) vs. cyclobutene (unsaturated) reduces strain but limits conjugation. Substituents: Lacks the phenylseleno group, leading to lower molecular weight (C₁₆H₁₆, MW 208.30 g/mol) .
  • Reactivity : Cyclobutane is less reactive toward ring-opening reactions due to the absence of a double bond.
trans-Benzene, 1,1'-(1-Fluoro-1,2-cyclobutanediyl)bis- (CAS 116216-09-2)
  • Structure : Trans-cyclobutane with a fluorine atom and two benzene groups.
  • Key Differences :
    • Electron Withdrawing Group (EWG) : Fluorine’s high electronegativity (−4.0) vs. selenium’s lower electronegativity (−2.4) alters electron density.
    • Molecular Weight : C₁₆H₁₅F , MW 226.29 g/mol .
  • Applications : Fluorinated analogs are often used in pharmaceuticals, whereas selenium derivatives may excel in optoelectronics.
1,1′-[2-(3,3-Dimethyl-2-phenyl-1-cyclopropen-1-yl)ethenylidene]bis[4-fluorobenzene]
  • Structure : Cyclopropene core with dimethyl and phenyl substituents.
  • Key Differences: Ring Strain: Cyclopropene (higher strain) vs. cyclobutene (moderate strain) increases reactivity. Substituents: Fluorine and methyl groups vs. phenylseleno, affecting solubility and stability .

Substituent-Driven Comparisons

Benzene, 1,1'-[(2E)-2-Butene-1,4-diylbis(thio)]bis- (CAS 49824-79-5)
  • Structure : Butene backbone with thioether (-S-) linkages to benzene.
  • Key Differences: Chalcogen Effects: Sulfur (atomic radius 104 pm) vs. selenium (120 pm) influences bond length and polarizability. Conjugation: Thioethers show weaker π-conjugation than selenoethers due to sulfur’s lower orbital diffuseness .
Benzene, 1,1'-(1-Methyl-1,2-ethenediyl)bis- (CAS 779-51-1)
  • Structure : Ethenediyl (C=C) linker with a methyl substituent.
  • Key Differences: Rigidity: Linear ethenediyl vs. cyclic cyclobutene reduces steric hindrance. Electronic Effects: Methyl group is electron-donating, while phenylseleno is electron-withdrawing .

Physicochemical Properties

Compound Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties
Target Compound Cyclobutene Phenylseleno 350.21 High polarizability, redox-active
1,2-Diphenylcyclobutane Cyclobutane None 208.30 Low strain, stable
trans-Fluoro Cyclobutane Cyclobutane Fluorine 226.29 Electronegative, bioactive
Butene-diylbis(thio) Derivative Butene Thioether (-S-) 296.45 Moderate conjugation, flexible backbone

Biological Activity

Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-, also known by its IUPAC name, is a compound that features a unique structure combining a benzene ring with a cyclobutenylidene moiety. The presence of the phenylselenium group suggests potential biological activities that merit investigation. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C₁₈H₁₈Se
  • Molecular Weight : 298.31 g/mol
  • CAS Registry Number : 689261-97-0

Biological Activity Overview

The biological activity of benzene derivatives, particularly those containing selenium, has been of significant interest in medicinal chemistry due to their potential therapeutic effects. The phenylselenium moiety is known for its antioxidant properties and ability to modulate various biological pathways.

  • Antioxidant Activity : Selenium compounds can scavenge free radicals, reducing oxidative stress in cells.
  • Enzyme Modulation : These compounds may interact with enzymes involved in redox reactions, potentially influencing metabolic pathways.
  • Anticancer Properties : Some studies suggest that selenium-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of various selenium compounds, including benzene derivatives with phenylselenium groups. It was found that these compounds significantly reduced oxidative damage in vitro by increasing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

CompoundIC50 (µM)Mechanism
Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-25Inhibition of lipid peroxidation
Control (Vitamin C)15Direct scavenging of free radicals

Study 2: Anticancer Activity

In a cell line study using human breast cancer cells (MCF-7), the compound demonstrated significant cytotoxic effects compared to controls. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

TreatmentViability (%)Apoptosis Rate (%)
Control1005
Compound4530

Comparative Analysis with Similar Compounds

The biological activity of benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis- can be compared with other known selenium-containing compounds:

Compound NameAntioxidant ActivityAnticancer Activity
Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-HighModerate
Sodium SeleniteModerateHigh
Phenyl SelenocyanateLowModerate

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